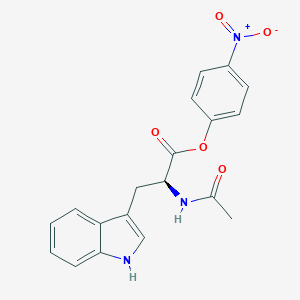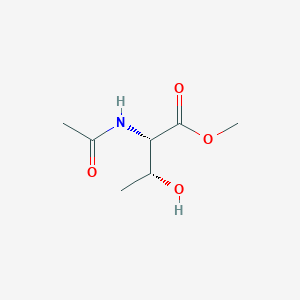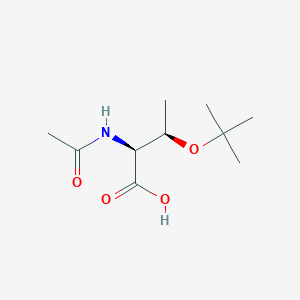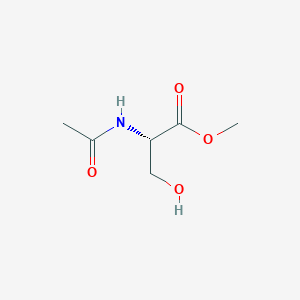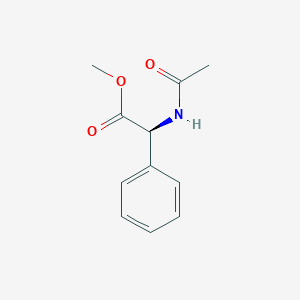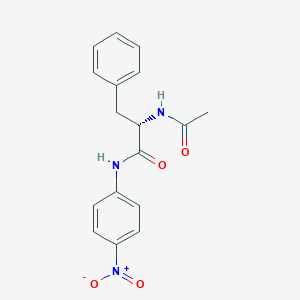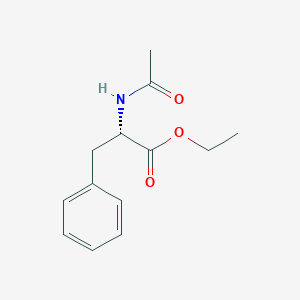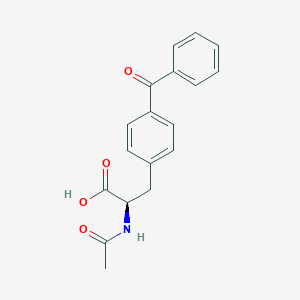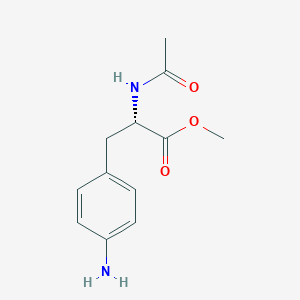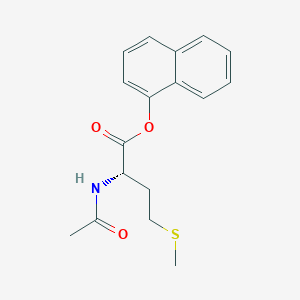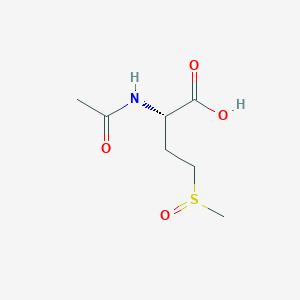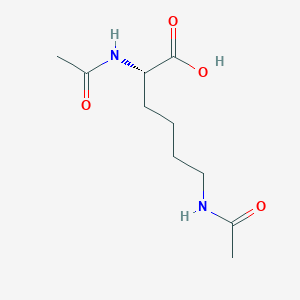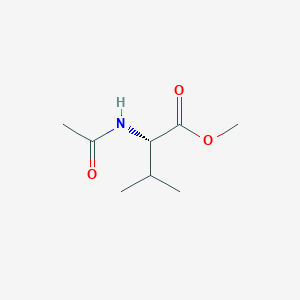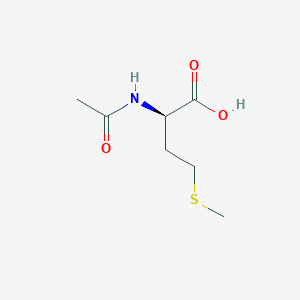
N-Acetyl-D-methionine
Overview
Description
N-Acetyl-D-methionine is a derivative of the amino acid D-methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. This compound is known for its role in various biological processes and its applications in medical and industrial fields. It appears as a white crystalline powder and has a molecular formula of C7H13NO3S .
Mechanism of Action
Target of Action
N-Acetyl-D-Methionine (NADM) is an amino acid derivative that primarily targets two proteins: Rhodopsin, a light-sensitive receptor protein involved in visual phototransduction , and N-acylamino acid racemase, an enzyme found in Amycolatopsis sp . .
Mode of Action
It is known that nadm can modulate neuronal activity through gabaergic inhibition . This suggests that NADM may interact with its targets to influence neurotransmission, potentially altering cellular signaling and function.
Biochemical Pathways
NADM is involved in the methionine metabolism pathway . Methionine is an essential amino acid that can be metabolized through two major pathways: remethylation cycle and transsulfuration pathway . NADM, being a derivative of methionine, likely participates in these pathways, influencing the synthesis and degradation of methionine and other related compounds.
Pharmacokinetics
It is known that nadm is used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .
Result of Action
Studies suggest that nadm may have neuroprotective properties , and its supplementation can increase the activity of antioxidative enzymes and prevent intensive histological changes in liver in conditions of subchronic methionine exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NADM. For instance, in dairy diets, supplementation with NADM has been shown to increase milk fat concentration, resulting in increases in milk fat yield and feed efficiency . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-methionine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and metabolism. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound is known to interact with methionine adenosyltransferase, an enzyme that catalyzes the formation of S-adenosylmethionine, a critical methyl donor in numerous methylation reactions . This interaction is essential for maintaining the methylation balance within cells, impacting gene expression and protein function.
Additionally, this compound can interact with cystathionine β-synthase and cystathionine γ-lyase, enzymes involved in the transsulfuration pathway . These interactions facilitate the conversion of homocysteine to cysteine, which is vital for maintaining cellular redox balance and synthesizing glutathione, a major antioxidant.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound has been shown to enhance the synthesis of glutathione, thereby protecting cells from oxidative stress . This effect is particularly important in conditions where oxidative damage is prevalent, such as in liver diseases.
Moreover, this compound can impact cell signaling pathways by acting as a precursor for S-adenosylmethionine, which is involved in methylation reactions that regulate gene expression . This regulation can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its role as a precursor for S-adenosylmethionine synthesis. Methionine adenosyltransferase catalyzes the conversion of this compound to S-adenosylmethionine, which then participates in methylation reactions . These reactions are crucial for regulating gene expression, protein function, and cellular signaling.
This compound also influences enzyme activity through direct binding interactions. For instance, it can bind to cystathionine β-synthase and cystathionine γ-lyase, modulating their activity and facilitating the transsulfuration pathway . This pathway is essential for maintaining cellular redox balance and synthesizing cysteine and glutathione.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can impact its long-term effects on cellular function, particularly in in vitro and in vivo studies.
For example, in cell culture experiments, the protective effects of this compound against oxidative stress may diminish over time as the compound degrades . Similarly, in animal studies, the long-term administration of this compound may require adjustments in dosage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance antioxidant defenses and improve cellular function . At high doses, this compound may exhibit toxic or adverse effects, such as liver damage or disruptions in metabolic processes .
For instance, in rodent models, low doses of this compound have been shown to improve liver function and reduce oxidative stress . High doses can lead to hepatotoxicity and impair liver function, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway. In the methionine cycle, this compound is converted to S-adenosylmethionine by methionine adenosyltransferase . S-adenosylmethionine then serves as a methyl donor in various methylation reactions, impacting gene expression and protein function.
In the transsulfuration pathway, this compound interacts with cystathionine β-synthase and cystathionine γ-lyase to facilitate the conversion of homocysteine to cysteine . This pathway is crucial for maintaining cellular redox balance and synthesizing glutathione, a major antioxidant.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins and enzymes, influencing its localization and accumulation.
For example, in hepatocytes, this compound is transported to the mitochondria, where it participates in the synthesis of S-adenosylmethionine and glutathione . This localization is essential for its role in maintaining cellular redox balance and protecting cells from oxidative stress.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Studies have shown that this compound is primarily localized in the cytosol and mitochondria . In the cytosol, it participates in the synthesis of S-adenosylmethionine and other metabolic processes. In the mitochondria, it contributes to the synthesis of glutathione and the maintenance of cellular redox balance.
Additionally, this compound can undergo post-translational modifications, such as acetylation, which can influence its targeting to specific cellular compartments . These modifications can impact its activity and interactions with other biomolecules, further influencing its cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-methionine can be synthesized through the acetylation of D-methionine. The process involves the reaction of D-methionine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the enzymatic conversion of DL-methionine. The DL-methionine is first acetylated to form N-acetyl DL-methionine. Subsequently, the L-isomer is enzymatically converted to L-methionine, which is then separated and purified .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-methionine undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
N-Acetyl-D-methionine can be compared with other similar compounds such as:
N-Acetyl-L-methionine: This is the L-isomer of this compound and has similar applications but differs in its stereochemistry.
N-Acetyl-DL-methionine: This is a racemic mixture of both D- and L-isomers and is used in industrial production.
Methionine: The parent amino acid without the acetyl group, used widely in nutrition and pharmaceuticals.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as a substrate for certain enzymes, making it valuable in biochemical research and industrial applications .
Properties
IUPAC Name |
(2R)-2-acetamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPXLNMDZIRQH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030786 | |
| Record name | N-Acetyl-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509-92-8 | |
| Record name | N-Acetyl-D-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmethionine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLMETHIONINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


